methyl 5-iodo-1H-indole-3-carboxylate
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Overview
Description
Methyl 5-iodo-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Indole derivatives, such as methyl 5-iodo-1H-indole-3-carboxylate, are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and are known to interact with multiple receptors . .
Mode of Action
The mode of action of indole derivatives involves their interaction with these targets, leading to various biological changes
Biochemical Pathways
Indole derivatives are known to affect various biochemical pathways, leading to diverse downstream effects
Result of Action
The molecular and cellular effects of a compound’s action depend on its interaction with its targets and the biochemical pathways it affects. Indole derivatives are known to have various biologically vital properties . .
Preparation Methods
The synthesis of methyl 5-iodo-1H-indole-3-carboxylate typically involves the iodination of methyl indole-3-carboxylate. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions . Industrial production methods may involve more scalable and efficient processes, often utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Methyl 5-iodo-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Scientific Research Applications
Methyl 5-iodo-1H-indole-3-carboxylate has several scientific research applications:
Comparison with Similar Compounds
Methyl 5-iodo-1H-indole-3-carboxylate can be compared with other indole derivatives, such as methyl indole-3-carboxylate and methyl 5-bromo-1H-indole-3-carboxylate . While these compounds share a similar core structure, the presence of different halogen atoms (iodine, bromine) can significantly influence their reactivity and biological activity . This compound is unique due to the specific properties imparted by the iodine atom, such as increased molecular weight and potential for specific interactions with biological targets .
Properties
IUPAC Name |
methyl 5-iodo-1H-indole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8INO2/c1-14-10(13)8-5-12-9-3-2-6(11)4-7(8)9/h2-5,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUSKHAFKQXDPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=C1C=C(C=C2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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